

# Spectroscopic Data for 9-Propenyladenine: A Technical Guide

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## Compound of Interest

Compound Name: 9-Propenyladenine

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## Introduction

**9-Propenyladenine** is a substituted purine that has garnered attention in pharmaceutical research, primarily as a process-related impurity in the synthesis of the antiretroviral drug Tenofovir Disoproxil.[1][2] The rigorous identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the spectroscopic data for (E)-9-(prop-1-enyl)-9H-purin-6-amine, the most common isomer of **9-propenyladenine**. The molecular formula of **9-propenyladenine** is  $C_8H_9N_5$ , with a molecular weight of approximately 175.19 g/mol and an accurate mass of 175.0858.[3][4]

This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **9-propenyladenine**. It also details the general experimental protocols for acquiring this data and includes visualizations to illustrate the analytical workflow and the relationship of this impurity to its parent API.

## Quantitative Spectroscopic Data

The following tables summarize the representative spectroscopic data for **9-propenyladenine**. This data is compiled based on the expected spectral characteristics of the molecule's functional groups and structural motifs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **9-Propenyladenine** (500 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.25	s	1H	H-2
8.15	s	1H	H-8
7.30	s (br)	2H	-NH <sub>2</sub>
7.10	dq	1H	=CH- (vinyl)
6.30	dq	1H	N-CH= (vinyl)
1.95	dd	3H	-CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **9-Propenyladenine** (125 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
156.0	C-6
152.5	C-2
149.0	C-4
141.0	C-8
131.0	=CH- (vinyl)
118.0	N-CH= (vinyl)
117.5	C-5
18.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for **9-Propenyladenine** (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3100	Strong	N-H stretching (amine)
3050 - 3000	Medium	C-H stretching (aromatic and vinyl)
2950 - 2850	Weak	C-H stretching (methyl)
1670 - 1600	Strong	N-H bending, C=N and C=C stretching
1600 - 1400	Medium	Ring stretching (purine nucleus)
970 - 950	Medium	C-H out-of-plane bending (trans-alkene)

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **9-Propenyladenine** (Electrospray Ionization - ESI)

m/z	Ion Type
176.0931	[M+H] <sup>+</sup>
198.0750	[M+Na] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **9-propenyladenine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **9-propenyladenine** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

- Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is utilized.
- $^1\text{H}$  NMR Acquisition: Proton NMR spectra are acquired at 298 K. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.
- $^{13}\text{C}$  NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds are employed. Approximately 1024 scans are accumulated to ensure an adequate signal-to-noise ratio.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of **9-propenyladenine** (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for analysis.
- Data Acquisition: The spectrum is recorded in the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the KBr pellet is first collected and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$  to obtain the final spectrum.

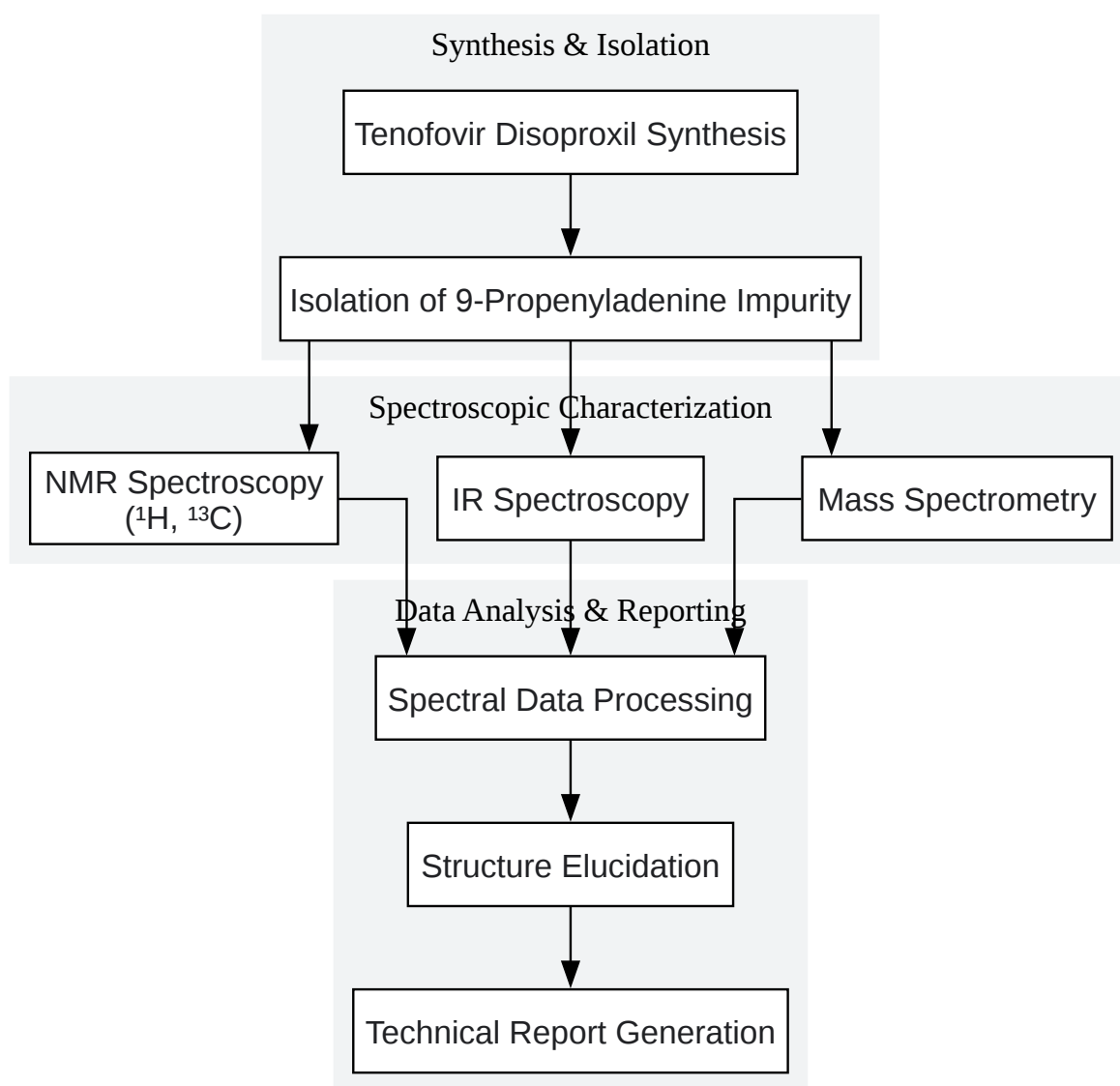
## High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of **9-propenyladenine** is prepared by dissolving approximately 1 mg of the compound in 10 mL of a methanol/water (1:1 v/v) mixture.
- Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source is used.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5  $\mu\text{L}/\text{min}$ . The mass spectrometer is operated in the positive ion mode with a

capillary voltage of 3500 V, a fragmentor voltage of 100 V, and a drying gas temperature of 300 °C. Data is acquired over a mass range of  $m/z$  50-500.

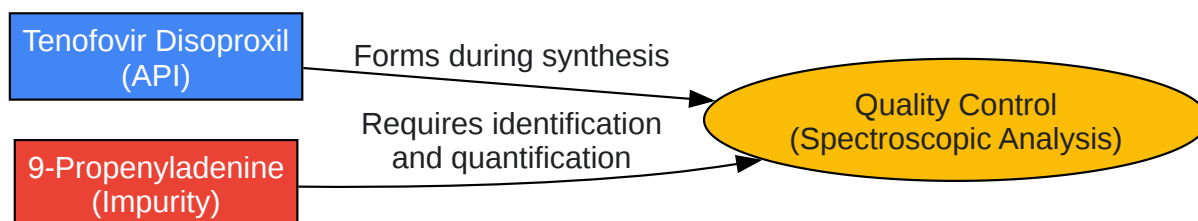
## Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **9-propenyladenine** and its relationship to the parent drug substance.



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Workflow for the spectroscopic characterization of **9-propenyladenine**.



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- To cite this document: BenchChem. [Spectroscopic Data for 9-Propenyladenine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560649#spectroscopic-data-for-9-propenyladenine-nmr-ir-ms\]](https://www.benchchem.com/product/b560649#spectroscopic-data-for-9-propenyladenine-nmr-ir-ms)

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